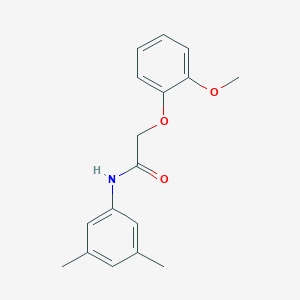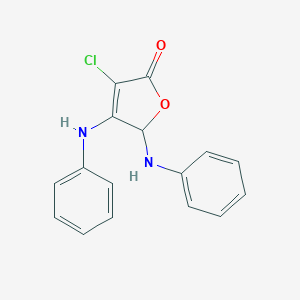![molecular formula C22H20N2O5 B259090 3-[(2,5-Dioxo-1-phenyl-pyrrolidin-3-yl)-phenethyl-carbamoyl]-acrylic acid CAS No. 5567-36-2](/img/structure/B259090.png)
3-[(2,5-Dioxo-1-phenyl-pyrrolidin-3-yl)-phenethyl-carbamoyl]-acrylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(2,5-Dioxo-1-phenyl-pyrrolidin-3-yl)-phenethyl-carbamoyl]-acrylic acid, also known as DPCPX, is a selective antagonist of the adenosine A1 receptor. Adenosine is a signaling molecule that plays a crucial role in regulating various physiological processes in the body. Adenosine receptors are G protein-coupled receptors that are widely distributed in the central nervous system and peripheral tissues. The adenosine A1 receptor is one of the four subtypes of adenosine receptors and is mainly found in the brain, heart, and kidney.
Wirkmechanismus
3-[(2,5-Dioxo-1-phenyl-pyrrolidin-3-yl)-phenethyl-carbamoyl]-acrylic acid acts as a competitive antagonist of the adenosine A1 receptor by binding to the receptor and preventing adenosine from binding. Adenosine A1 receptors are coupled to G proteins, and their activation leads to the inhibition of adenylate cyclase and the decrease in intracellular cAMP levels. This compound blocks the inhibitory effect of adenosine on cAMP levels, leading to an increase in cAMP levels and downstream signaling pathways.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects in different tissues and organs. In the brain, this compound has been shown to increase the release of acetylcholine and dopamine, leading to improved cognitive function and memory. This compound has also been shown to have cardioprotective effects by reducing ischemia-reperfusion injury and improving myocardial function.
Vorteile Und Einschränkungen Für Laborexperimente
3-[(2,5-Dioxo-1-phenyl-pyrrolidin-3-yl)-phenethyl-carbamoyl]-acrylic acid has several advantages as a research tool, including its high selectivity and potency for the adenosine A1 receptor, which allows for specific targeting of this receptor subtype. However, this compound has some limitations, including its poor solubility in water and its short half-life in vivo, which may limit its use in certain experimental settings.
Zukünftige Richtungen
Future research on 3-[(2,5-Dioxo-1-phenyl-pyrrolidin-3-yl)-phenethyl-carbamoyl]-acrylic acid could focus on developing new analogs with improved pharmacokinetic properties and selectivity for the adenosine A1 receptor. This compound could also be used in combination with other drugs or therapies to investigate its potential therapeutic applications in various diseases and conditions, such as Alzheimer's disease, Parkinson's disease, and cardiovascular disease. Additionally, further studies could explore the role of adenosine A1 receptors in the regulation of immune function and inflammation.
Synthesemethoden
The synthesis of 3-[(2,5-Dioxo-1-phenyl-pyrrolidin-3-yl)-phenethyl-carbamoyl]-acrylic acid involves the reaction of 1,3-diphenyl-2-propen-1-one with pyrrolidine-3-carboxylic acid in the presence of a coupling reagent such as 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide (EDC) and N-hydroxysuccinimide (NHS). The resulting intermediate is then reacted with N-phenethylcarbonyl chloride to obtain the final product, this compound.
Wissenschaftliche Forschungsanwendungen
3-[(2,5-Dioxo-1-phenyl-pyrrolidin-3-yl)-phenethyl-carbamoyl]-acrylic acid has been extensively used in scientific research to study the role of adenosine A1 receptors in various physiological and pathological conditions. Adenosine A1 receptors are involved in the regulation of neurotransmitter release, neuronal excitability, and synaptic plasticity in the brain. This compound has been used to investigate the role of adenosine A1 receptors in the modulation of sleep-wake cycle, anxiety, and cognition.
Eigenschaften
CAS-Nummer |
5567-36-2 |
|---|---|
Molekularformel |
C22H20N2O5 |
Molekulargewicht |
392.4 g/mol |
IUPAC-Name |
(E)-4-[(2,5-dioxo-1-phenylpyrrolidin-3-yl)-(2-phenylethyl)amino]-4-oxobut-2-enoic acid |
InChI |
InChI=1S/C22H20N2O5/c25-19(11-12-21(27)28)23(14-13-16-7-3-1-4-8-16)18-15-20(26)24(22(18)29)17-9-5-2-6-10-17/h1-12,18H,13-15H2,(H,27,28)/b12-11+ |
InChI-Schlüssel |
KJHTUIFTMLEAMC-VAWYXSNFSA-N |
Isomerische SMILES |
C1C(C(=O)N(C1=O)C2=CC=CC=C2)N(CCC3=CC=CC=C3)C(=O)/C=C/C(=O)O |
SMILES |
C1C(C(=O)N(C1=O)C2=CC=CC=C2)N(CCC3=CC=CC=C3)C(=O)C=CC(=O)O |
Kanonische SMILES |
C1C(C(=O)N(C1=O)C2=CC=CC=C2)N(CCC3=CC=CC=C3)C(=O)C=CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-{[(4-chlorophenyl)sulfanyl]methyl}-N-ethylbenzamide](/img/structure/B259010.png)
![N-[4-methyl-3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]pyridine-4-carboxamide](/img/structure/B259012.png)

![3-propoxy-N-[4-(pyridin-4-ylmethyl)phenyl]benzamide](/img/structure/B259016.png)


![3-[5-(2-Methoxy-phenyl)-[1,2,4]oxadiazol-3-yl]-pyridine](/img/structure/B259019.png)
![ethyl 2-[(N-benzylglycyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B259020.png)


![1,7,7-Trimethyl-3-({[3-(methylsulfanyl)-1,2,4-thiadiazol-5-yl]sulfanyl}methylene)bicyclo[2.2.1]heptan-2-one](/img/structure/B259027.png)
![4-(Furan-2-yl)-7-methyl-2,2-bis(trifluoromethyl)pyrido[1,2-a][1,3,5]triazine](/img/structure/B259029.png)
![4-[6-(4-Methylphenyl)-3-phenyl-1,2,4-triazin-5-yl]thiomorpholine](/img/structure/B259032.png)